molecular formula C9H8F2O3 B1299656 2-Difluoromethoxy-3-methoxy-benzaldehyde CAS No. 730949-79-8

2-Difluoromethoxy-3-methoxy-benzaldehyde

Cat. No.: B1299656
CAS No.: 730949-79-8
M. Wt: 202.15 g/mol
InChI Key: DDAGGCKTGNIEIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxybenzaldehyde with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Difluoromethoxy-3-methoxy-benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Difluoromethoxy-3-methoxy-benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Difluoromethoxy-3-methoxy-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-3-methoxy-benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes by forming covalent or non-covalent bonds with active site residues. The difluoromethoxy and methoxy groups can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Difluoromethoxy-3-methoxy-benzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups on the benzaldehyde ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-(difluoromethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAGGCKTGNIEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272866
Record name 2-(Difluoromethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730949-79-8
Record name 2-(Difluoromethoxy)-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730949-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Difluoromethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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